molecular formula C18H14N2O4 B5193285 2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide

Cat. No.: B5193285
M. Wt: 322.3 g/mol
InChI Key: GFFHSUMTQJLGQB-UHFFFAOYSA-N
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Description

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a naphthalene ring and a nitrophenyl group, which are connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide typically involves the reaction of 2-naphthol with 2-nitroaniline in the presence of an acylating agent. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The naphthalen-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-naphthalen-2-yloxy-N-(2-aminophenyl)acetamide.

    Substitution: Nucleophilic substitution can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide is unique due to its specific combination of a naphthalene ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-16-7-3-4-8-17(16)20(22)23)12-24-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFHSUMTQJLGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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